molecular formula C12H13NO B15250671 7-Isopropylquinolin-4-ol

7-Isopropylquinolin-4-ol

Cat. No.: B15250671
M. Wt: 187.24 g/mol
InChI Key: IYUHJDORHQOMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Isopropylquinolin-4-ol is a quinoline derivative characterized by an isopropyl group (-CH(CH₃)₂) at the 7th position and a hydroxyl group (-OH) at the 4th position of the quinoline core. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

7-propan-2-yl-1H-quinolin-4-one

InChI

InChI=1S/C12H13NO/c1-8(2)9-3-4-10-11(7-9)13-6-5-12(10)14/h3-8H,1-2H3,(H,13,14)

InChI Key

IYUHJDORHQOMRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C(=O)C=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropylquinolin-4-ol can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Industrial Production Methods: Industrial production of 7-Isopropylquinolin-4-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as microwave-assisted synthesis and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Isopropylquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4th position can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2nd and 3rd positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used, with reagents such as acetyl chloride and aluminum chloride.

Major Products:

Scientific Research Applications

7-Isopropylquinolin-4-ol has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Isopropylquinolin-4-ol involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of nucleic acids and proteins in microorganisms. In cancer treatment, it may interfere with cell division and induce apoptosis in cancer cells. The compound’s hydroxyl group allows it to form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological and chemical properties of quinolin-4-ol derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of 7-Isopropylquinolin-4-ol with structurally related compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
7-Isopropylquinolin-4-ol Isopropyl (C7), -OH (C4) C₁₂H₁₃NO 187.24 (calculated) High lipophilicity; potential enhanced bioavailability due to bulky substituent.
7-Chloroquinolin-4-ol Chlorine (C7), -OH (C4) C₉H₆ClNO 179.61 Moderate antibacterial activity (MIC: 1.5 µg/mL) .
7-Methoxyquinolin-4-ol Methoxy (C7), -OH (C4) C₁₀H₉NO₂ 175.19 Increased solubility due to polar methoxy group; lower MIC in some analogs .
2-Methylquinolin-4-ol Methyl (C2), -OH (C4) C₁₀H₉NO 159.19 Structural simplicity; limited activity without halogenation .
7-(Benzyloxy)quinolin-4-ol Benzyloxy (C7), -OH (C4) C₁₆H₁₃NO₂ 251.28 Enhanced anticancer activity due to aromatic benzyl group .
7-Chloro-2-methylquinolin-4-ol Chlorine (C7), methyl (C2), -OH (C4) C₁₀H₈ClNO 193.63 Dual substituents improve antimicrobial potency .

Key Findings:

Substituent Effects on Bioactivity: Chlorine at C7 (e.g., 7-Chloroquinolin-4-ol) confers moderate antibacterial activity, likely due to electron-withdrawing effects enhancing target binding . Isopropyl at C7 may improve pharmacokinetic properties, as seen in analogs like 7-(Isopropylamino)-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol, which shows antimicrobial and anticancer activities via enzyme inhibition . Methoxy or benzyloxy groups increase polarity or aromatic interactions, respectively, altering target specificity .

Mechanistic Insights :

  • Halogenated derivatives (e.g., 7-Cl, 6-Br) often target DNA gyrase or topoisomerases in bacteria, while alkyl/aryl substituents (e.g., isopropyl, benzyl) may modulate kinase or receptor interactions in cancer cells .

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